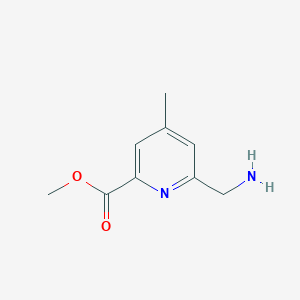
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide is a synthetic organic compound with the molecular formula C14H19N3O3 and a molecular weight of 277.322 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Analyse Des Réactions Chimiques
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide can be compared with similar compounds such as:
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide: This compound has one less methyl group, which may affect its chemical reactivity and biological activity.
5-Cyclopropoxy-N3,N4-dimethylpyridine-3,4-dicarboxamide: This compound has fewer methyl groups, leading to differences in its physical and chemical properties.
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-N,3-N,4-N,4-N-tetramethylpyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)10-7-15-8-11(20-9-5-6-9)12(10)14(19)17(3)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
KLQDDZISYJLYMH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CN=CC(=C1C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)










![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)

